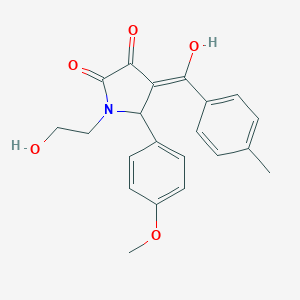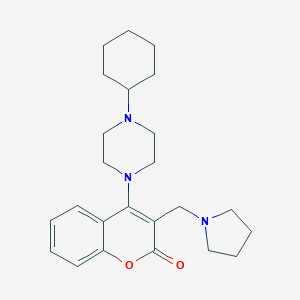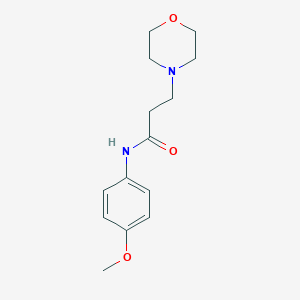
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, an important signaling molecule involved in several physiological and pathological processes.
Wirkmechanismus
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which is an important signaling molecule involved in several physiological and pathological processes. 20-HETE is synthesized from arachidonic acid by the action of cytochrome P450 enzymes. 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. By inhibiting 20-HETE synthesis, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one modulates several downstream signaling pathways involved in blood pressure regulation, cancer progression, and ischemic stroke.
Biochemical and physiological effects:
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects depending on the disease model and the target tissue. In hypertension, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces blood pressure by inhibiting 20-HETE synthesis and improving endothelial function. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits tumor growth and metastasis by targeting the tumor microenvironment and modulating several signaling pathways involved in angiogenesis, invasion, and metastasis. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments depending on the research question and the experimental setup. One advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which allows for the specific modulation of 20-HETE signaling pathways. Another advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in several disease models, which provides a wealth of information on its potential therapeutic applications. One limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have off-target effects on other cytochrome P450 enzymes, which can complicate the interpretation of the results. Another limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have dose-dependent effects, which requires careful optimization of the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications. One direction is to investigate the role of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases where 20-HETE signaling is involved, such as renal and pulmonary diseases. Another direction is to develop more potent and selective inhibitors of 20-HETE synthesis with improved pharmacokinetic properties. Another direction is to investigate the combination of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with other therapies to enhance its therapeutic efficacy. Overall, the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has the potential to provide novel insights into the role of 20-HETE signaling in several diseases and to develop new therapeutic strategies for these diseases.
Synthesemethoden
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions including esterification, amidation, and cyclization. The purity and yield of the final product can be optimized by careful purification and characterization techniques.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in several diseases including hypertension, cancer, and ischemic stroke. The compound has been shown to reduce blood pressure in animal models of hypertension by inhibiting 20-HETE synthesis. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce brain damage and improve neurological function by reducing inflammation and oxidative stress.
Eigenschaften
Produktname |
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-13-3-5-15(6-4-13)19(24)17-18(14-7-9-16(27-2)10-8-14)22(11-12-23)21(26)20(17)25/h3-10,18,23-24H,11-12H2,1-2H3/b19-17- |
InChI-Schlüssel |
GMRWMOQWGYXZNW-ZPHPHTNESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
